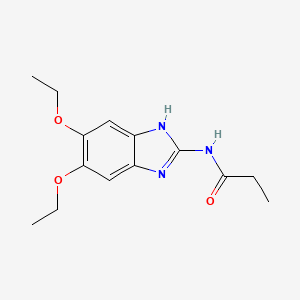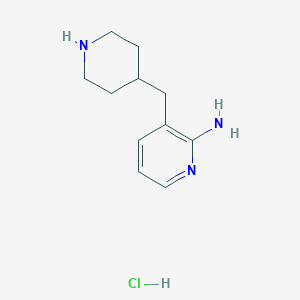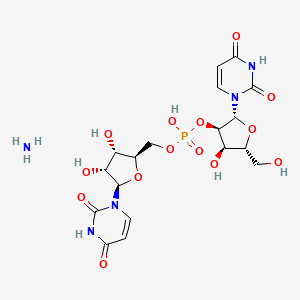
Uridylyl(2'->5')uridine ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridylyl(2’->5’)uridine ammonium salt is a compound with the empirical formula C18H22N4O14P · xNH3 and a molecular weight of 549.36 (free acid basis) . This compound is notable for its atypical 2’,5’-phosphodiester linkage, which differentiates it from other nucleotides that typically have 3’,5’-linkages . It plays a crucial role in the synthesis and modification of RNA sequences, making it an important biomolecule in the biomedical sector.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridylyl(2’->5’)uridine ammonium salt involves the formation of a 2’,5’-phosphodiester bond between two uridine molecules. This can be achieved through a series of chemical reactions that include the protection of hydroxyl groups, activation of the phosphate group, and subsequent coupling of the uridine molecules. The reaction conditions typically involve the use of protecting groups such as TBDMS (tert-butyldimethylsilyl) and activating agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of Uridylyl(2’->5’)uridine ammonium salt may involve automated synthesizers that can handle the complex sequence of reactions required for its synthesis. These synthesizers are capable of performing multiple steps in a controlled environment, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Uridylyl(2’->5’)uridine ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous (water-free) conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Uridylyl(2’->5’)uridine ammonium salt may result in the formation of uridine derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
Uridylyl(2’->5’)uridine ammonium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex nucleotides and nucleic acids.
Biology: It plays a role in the study of RNA synthesis and modification, as well as gene expression regulation.
Medicine: It is used in the development of therapeutic agents and diagnostic tools.
Industry: It is used in the production of nucleic acid-based products and as a research reagent.
Mecanismo De Acción
The mechanism of action of Uridylyl(2’->5’)uridine ammonium salt involves its incorporation into RNA sequences, where it can influence the structure and function of the RNA. The 2’,5’-phosphodiester linkage can affect the stability and conformation of the RNA, potentially altering its interactions with other molecules and its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Uridylyl(3’->5’)uridine ammonium salt: This compound has a 3’,5’-phosphodiester linkage, which is more common in natural nucleotides.
Cytidylyl(2’->5’)cytidine ammonium salt: Similar to Uridylyl(2’->5’)uridine ammonium salt, but with cytidine instead of uridine.
Adenylyl(2’->5’)adenosine ammonium salt: Similar to Uridylyl(2’->5’)uridine ammonium salt, but with adenosine instead of uridine.
Uniqueness
The uniqueness of Uridylyl(2’->5’)uridine ammonium salt lies in its atypical 2’,5’-phosphodiester linkage, which is less common in natural nucleotides. This unique structure can impart different properties to the RNA sequences it is incorporated into, potentially leading to novel biological activities and applications .
Propiedades
Fórmula molecular |
C18H26N5O14P |
|---|---|
Peso molecular |
567.4 g/mol |
Nombre IUPAC |
azane;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N4O14P.H3N/c23-5-7-12(27)14(16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)13(28)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
Clave InChI |
JBIYPVJIZZEXEK-ZNFCZCJPSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=CC(=O)NC4=O)CO)O)O)O.N |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=CC(=O)NC4=O)CO)O)O)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)-N-(3-pyridinylmethyl)amine](/img/structure/B13823521.png)
![(3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one](/img/structure/B13823525.png)
![(4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13823528.png)
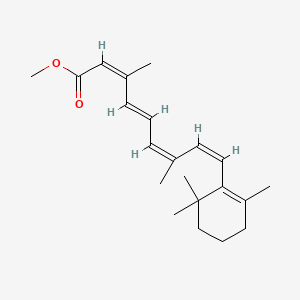
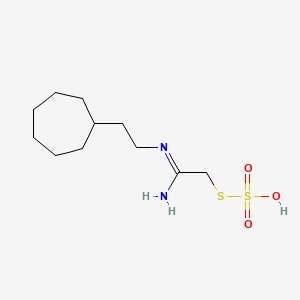
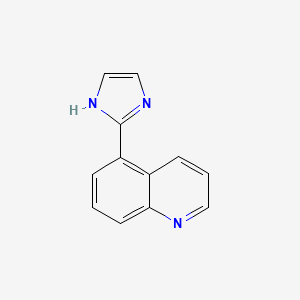
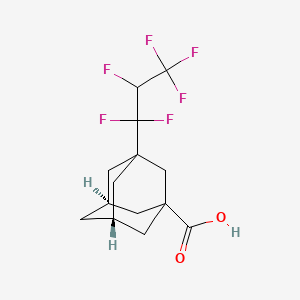
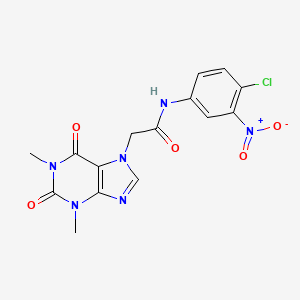
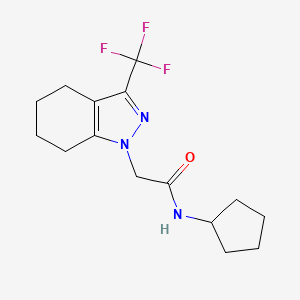
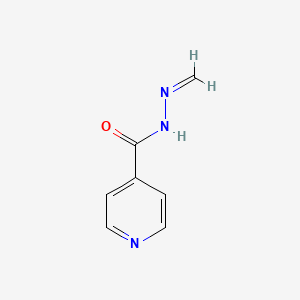
![N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)
![9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13823587.png)
